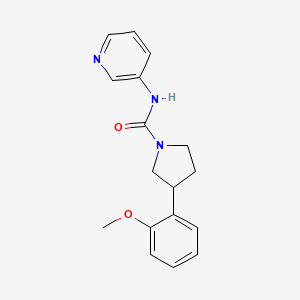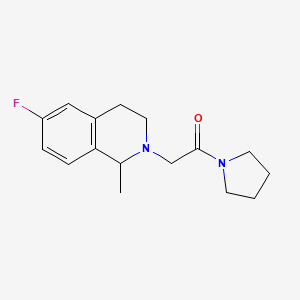
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as MPPCP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors and may also have antioxidant and anti-inflammatory effects. In cancer research, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In immunology, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to modulate the activity of T cells and may also have anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In immunology, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to modulate the production of cytokines and chemokines, which play a role in the immune response.
実験室実験の利点と制限
One advantage of using 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide in scientific research is its potential therapeutic applications in various fields. Another advantage is its relatively low toxicity compared to other synthetic compounds. However, one limitation of using 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for research on 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. In neuroscience, further research is needed to fully understand the mechanism of action of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide and its potential therapeutic applications in the treatment of neurodegenerative diseases. In cancer research, further research is needed to determine the optimal dosage and administration of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide for the treatment of cancer. In immunology, further research is needed to determine the potential use of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide in the treatment of autoimmune diseases. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide.
Conclusion:
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications in various fields. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective effects, inhibit the growth of cancer cells, and modulate the immune response. While 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has several advantages for lab experiments, such as its potential therapeutic applications and low toxicity, it also has limitations such as its limited availability and high cost. Further research is needed to fully understand the potential of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide in various fields and to develop more efficient methods for synthesizing it.
合成法
The synthesis of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxybenzaldehyde with pyridine-3-carboxylic acid to form 2-(2-methoxyphenyl)pyridine-3-carboxaldehyde. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide.
科学的研究の応用
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and immunology. In neuroscience, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In immunology, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-7-3-2-6-15(16)13-8-10-20(12-13)17(21)19-14-5-4-9-18-11-14/h2-7,9,11,13H,8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAQZCOHJYJOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)



![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)